(S)-Mac-H
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Overview
Description
“(S)-Mac-H” is a compound with intriguing properties. It belongs to the class of volatile organic compounds (VOCs), which are significant air pollutants and gaseous waste products containing energy. Understanding its structure, behavior, and applications is crucial for environmental and scientific research.
Preparation Methods
Industrial Production:: Unfortunately, industrial-scale production details for “(S)-Mac-H” remain elusive. it’s likely that specialized chemical manufacturers employ optimized processes to achieve high yields and enantiopurity.
Chemical Reactions Analysis
Reactivity:: “(S)-Mac-H” likely undergoes various reactions, including:
Oxidation: Oxidative processes could lead to the formation of functional groups or ring-opening reactions.
Reduction: Reduction reactions may yield saturated derivatives.
Substitution: Substituting functional groups can alter its properties.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides.
Major Products:: The specific products depend on the reaction conditions. For instance, oxidation might yield carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry::
- “(S)-Mac-H” could serve as a chiral building block in asymmetric synthesis.
- Its reactivity might find applications in designing new catalysts or ligands.
- Studying its interactions with biological macromolecules (e.g., proteins, DNA) could reveal potential drug targets.
- Bioconjugation strategies could utilize its unique properties.
- Perfumery: Chiral fragrances often rely on enantiopure compounds.
- Fine Chemicals: “this compound” could contribute to specialty chemicals.
Mechanism of Action
The precise mechanism remains speculative, but it likely involves binding to specific receptors or enzymes. Further research is needed to elucidate its molecular targets and pathways.
Properties
Molecular Formula |
C88H131F3N8O27 |
---|---|
Molecular Weight |
1790.0 g/mol |
IUPAC Name |
(2S)-2-tert-butyl-3-methylimidazolidin-4-one;diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/6C13H19NO4.C8H16N2O.C2HF3O2/c6*1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3;1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h6*14H,5-7H2,1-4H3;7,9H,5H2,1-4H3;(H,6,7)/t;;;;;;7-;/m......0./s1 |
InChI Key |
NWCRTIKSGFXFGW-KDCVMDMUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)[C@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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